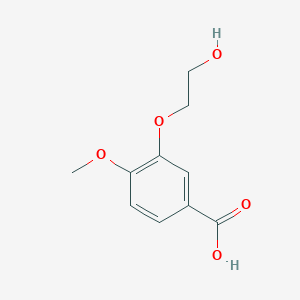

3-(2-Hydroxyethoxy)-4-methoxybenzoic acid

Description

Contextual Significance within Complex Organic Scaffolds and Benzoic Acid Derivatives

Benzoic acid and its derivatives are fundamental building blocks in organic synthesis, renowned for their versatility in forming more complex structures. The presence of the carboxylic acid group allows for a variety of chemical transformations, including esterification, amidation, and reduction. The methoxy (B1213986) group, a common feature in many natural products and pharmaceuticals, influences the electronic properties of the aromatic ring.

The introduction of a hydroxyethoxy side chain further enhances the functionality of the benzoic acid scaffold. This group introduces a primary alcohol, which can participate in a range of reactions, such as oxidation, etherification, and esterification, providing a handle for further molecular elaboration or for creating polymers with specific properties. The ether linkage in the side chain also imparts a degree of flexibility to the molecule. This multi-functional nature makes 3-(2-Hydroxyethoxy)-4-methoxybenzoic acid a valuable synthon for constructing intricate organic frameworks with potential applications in medicinal chemistry and materials science.

Historical Trajectories and Evolution of Research on Related Methoxy- and Hydroxyethoxy-Substituted Aromatic Acids

The scientific journey leading to the investigation of compounds like this compound is built upon a rich history of research into simpler, related aromatic acids. Key precursors and isomers, such as vanillic acid (4-hydroxy-3-methoxybenzoic acid) and isovanillic acid (3-hydroxy-4-methoxybenzoic acid), have been the subject of extensive study for over a century. chemicalbook.comgoogle.com

Historically, research on these compounds was often driven by their natural occurrence and their roles in flavor chemistry and traditional medicine. Vanillic acid, for instance, is an oxidized form of vanillin (B372448) and is found in the roots of the medicinal plant Angelica sinensis. chemicalbook.com Isovanillic acid has also been isolated from natural sources and has been investigated for its biological activities. google.com

The evolution of synthetic organic chemistry provided researchers with the tools to modify these natural products and create a vast array of derivatives. Early research focused on simple modifications of the hydroxyl and carboxyl groups. The development of ether synthesis methodologies, such as the Williamson ether synthesis, paved the way for the introduction of various alkoxy groups, including the hydroxyethoxy side chain. These synthetic efforts were often aimed at understanding structure-activity relationships and developing new compounds with enhanced or novel properties.

Contemporary Academic Research Landscape and Emerging Theoretical Interests

In the current research landscape, there is a growing interest in the design and synthesis of functional molecules with precisely controlled architectures. Compounds like this compound are of theoretical interest due to the interplay of their different functional groups.

Computational studies and theoretical models are being employed to predict the physicochemical properties and reactivity of such molecules. researchgate.net These studies can provide insights into how the methoxy and hydroxyethoxy substituents influence the acidity of the carboxylic acid, the electron distribution in the aromatic ring, and the potential for intermolecular interactions.

Furthermore, the hydroxyethoxy group opens up possibilities for the use of this compound as a monomer in polymerization reactions. The terminal hydroxyl group can be used to create polyesters or polyethers with tailored properties, such as hydrophilicity, biodegradability, and thermal stability. Theoretical interest also lies in its potential as a building block for supramolecular assemblies, where the various functional groups can engage in specific non-covalent interactions to form well-defined nanostructures. While extensive experimental data on this compound is not yet widely available in the public domain, the foundational knowledge of its parent compounds and the broader class of functionalized benzoic acids suggests a promising future for its exploration in various fields of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxyethoxy)-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-14-8-3-2-7(10(12)13)6-9(8)15-5-4-11/h2-3,6,11H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDXYUUNKNSSDDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)O)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies and Strategic Pathways to 3 2 Hydroxyethoxy 4 Methoxybenzoic Acid

In-Depth Retrosynthetic Analysis for Complex Derivative Construction

Retrosynthetic analysis is a cornerstone of modern organic synthesis, allowing chemists to deconstruct a target molecule into simpler, commercially available starting materials. For 3-(2-Hydroxyethoxy)-4-methoxybenzoic acid, the primary disconnection points are the ether linkage and the carboxylic acid group.

A logical retrosynthetic approach would involve two key disconnections:

C-O Ether Bond Disconnection: The bond between the phenoxy group and the ethoxy moiety can be disconnected. This suggests a precursor such as 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) and a two-carbon electrophile like 2-bromoethanol (B42945) or ethylene (B1197577) oxide. This route is attractive due to the availability of isovanillic acid. bldpharm.com

Carboxylic Acid Functional Group Interconversion (FGI): The benzoic acid can be retrosynthetically converted to a more manageable functional group, such as an ester or an aldehyde. For instance, the target molecule can be derived from methyl 3-(2-hydroxyethoxy)-4-methoxybenzoate through hydrolysis. This ester, in turn, can be synthesized from methyl 3-hydroxy-4-methoxybenzoate.

Classical and Advanced Synthetic Routes from Precursors

The synthesis of this compound can be achieved through several established and optimized methods. These routes primarily focus on the efficient formation of the ether linkage and the manipulation of the carboxylic acid group.

Optimized Esterification and Subsequent Hydrolysis Techniques

Esterification of the carboxylic acid is a common strategy to protect it during subsequent reactions or to improve the solubility and handling of intermediates. mdpi.com

Fischer-Speier Esterification: A traditional method involves reacting the benzoic acid precursor with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. dnu.dp.uausm.my Microwave-assisted variations of this method have been shown to reduce reaction times and improve yields. usm.my

Esterification using Thionyl Chloride: A highly effective method for converting carboxylic acids to their corresponding methyl esters involves the use of thionyl chloride in methanol. mdpi.com This reaction proceeds readily at room temperature. mdpi.com

Once the desired modifications to other parts of the molecule are complete, the ester is hydrolyzed back to the carboxylic acid. This is typically achieved by saponification using a strong base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution, followed by acidification. mdpi.comgordon.edu

A study on the esterification of benzoic acid with 1-butyl alcohol using p-toluenesulfonic acid as a catalyst found that the reaction follows first-order kinetics with respect to the benzoic acid. dnu.dp.ua The activation energies for the forward and reverse reactions were determined to be 58.40 and 57.70 kJ∙mol⁻¹, respectively. dnu.dp.ua

Ethereal Linkage Formation (e.g., Williamson Ether Synthesis) for the Hydroxyethoxy Moiety

The Williamson ether synthesis is a fundamental and widely used method for forming ether linkages. gordon.edumasterorganicchemistry.com This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com

In the context of synthesizing this compound, the key step is the O-alkylation of a suitably protected 3-hydroxy-4-methoxybenzoic acid derivative. francis-press.com

A typical synthetic sequence is as follows:

Starting Material: The synthesis often begins with 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) or its ester, methyl 3-hydroxy-4-methoxybenzoate.

Deprotonation: The phenolic hydroxyl group is deprotonated using a base to form a phenoxide ion. Common bases include sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). gordon.eduorganic-synthesis.com The choice of base and solvent is crucial; polar aprotic solvents like DMF or DMSO can accelerate the reaction. masterorganicchemistry.comfrancis-press.com

Nucleophilic Attack: The resulting phenoxide acts as a nucleophile and attacks an alkylating agent containing the hydroxyethoxy group. Suitable alkylating agents include 2-bromoethanol or ethylene carbonate.

Workup: After the reaction is complete, an acidic workup is performed to protonate the hydroxyl group of the newly introduced side chain and, if necessary, the carboxylic acid. gordon.edu

Solvent-free conditions using solid bases like NaHCO₃ or K₂CO₃ have also been reported as an efficient and environmentally friendly alternative for the etherification of phenols. researchgate.net

Regioselective Aromatic Functionalization Strategies

When starting with precursors that have multiple reactive sites, regioselectivity becomes a critical challenge. For example, vanillic acid (4-hydroxy-3-methoxybenzoic acid) has a phenolic hydroxyl group that can be alkylated. To synthesize the 3-(2-hydroxyethoxy) isomer, one must start with isovanillic acid (3-hydroxy-4-methoxybenzoic acid).

A synthesis of bosutinib (B1684425) starting from 3-methoxy-4-hydroxybenzoic acid highlights the importance of the sequence of reactions. The process involved esterification, alkylation, nitration, reduction, cyclization, and amination reactions, demonstrating a multi-step pathway where regioselectivity is controlled at each stage. mdpi.com

Catalytic Approaches in the Synthesis of this compound

Catalysis offers efficient and selective methods for constructing complex organic molecules. Transition metal-mediated reactions are particularly powerful for forming carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Mediated Coupling Reactions

While direct application to the synthesis of this compound is not extensively documented in the provided results, transition metal-catalyzed cross-coupling reactions are a staple in the synthesis of substituted benzoic acids and their derivatives. mdpi.com

For example, iron-catalyzed cross-coupling of Grignard reagents with chloroarenes can be used to introduce alkyl chains to a benzoic acid ester. orgsyn.org This methodology could potentially be adapted to construct the core aromatic ring with the desired substitution pattern.

Furthermore, palladium-catalyzed reactions such as the Heck, Stille, Hiyama, and Sonogashira reactions are widely used to functionalize aromatic rings. mdpi.com These could be employed in the synthesis of more complex derivatives of this compound.

Recent advancements have also explored photoinduced, copper-catalyzed decarboxylative functionalization of benzoic acids, offering a novel, low-temperature route to aryl-metal intermediates that can undergo further reactions. acs.org This approach could open new pathways for the synthesis and derivatization of such compounds.

Vanadium-based metal-organic frameworks (MOFs) have been used as heterogeneous catalysts for the selective oxidation of benzyl (B1604629) alcohol to either benzaldehyde (B42025) or benzoic acid, demonstrating the potential of transition metals in controlling the oxidation state of functional groups on the aromatic ring. rsc.org

Interactive Data Table: Key Reactions and Conditions

| Reaction Type | Starting Material | Reagents | Product | Key Findings | Reference |

| Esterification | 3-methoxy-4-hydroxybenzoic acid | Thionyl chloride, Methanol | Methyl 4-hydroxy-3-methoxybenzoate | Efficient conversion at room temperature. | mdpi.com |

| Williamson Ether Synthesis | 4-methylphenol | NaOH, Chloroacetic acid | 4-Methylphenoxyacetic acid | A classic method for ether formation from a phenol (B47542). | gordon.edu |

| Williamson Ether Synthesis | Phenol derivative | K₂CO₃, Alkyl halide, Acetonitrile | O-alkylated phenol | Effective for primary alkyl halides. | organic-synthesis.com |

| Ester Hydrolysis | Ester derivative | NaOH or KOH, followed by HCl | Carboxylic acid | Standard procedure for deprotection of the carboxyl group. | mdpi.comgordon.edu |

| Iron-Catalyzed Cross-Coupling | 4-Chlorobenzoic acid methyl ester | Nonylmagnesium bromide, Fe(acac)₃ | 4-Nonylbenzoic acid methyl ester | Rapid and efficient C-C bond formation. | orgsyn.org |

Organocatalysis and Biocatalysis in Stereoselective Synthesis

The synthesis of complex pharmaceutical ingredients and fine chemicals is increasingly benefiting from the adoption of biocatalysis. This approach offers significant advantages, including high regio-, stereo-, and enantioselectivity, which are often difficult to achieve with traditional chemical methods. nih.gov Biocatalytic processes typically operate under mild conditions, avoiding the need for high temperatures, high pressures, or toxic reagents. nih.govprimescholars.com These enzymatic methods can also shorten multi-step syntheses by enabling reactions that are challenging to perform through classical chemistry. nih.gov

While specific research on the organocatalytic or biocatalytic synthesis of this compound is not extensively documented, the synthesis of structurally related compounds provides a clear blueprint for potential applications. A notable example is the microbial synthesis of 4-hydroxybenzoic acid (4HBA), a compound that shares the core benzoic acid structure. Researchers have successfully engineered a multi-enzyme cascade in Escherichia coli to produce 4HBA from L-tyrosine, a renewable feedstock. nih.govresearchgate.net This whole-cell biocatalysis approach achieved a high conversion rate of over 85%. nih.govresearchgate.net

The enzymatic cascade for 4HBA production involves a series of enzymes from different microbial sources, as detailed in the table below.

| Enzyme | Source Organism | Function |

| L-amino acid deaminase | Proteus mirabilis | Converts L-tyrosine |

| Hydroxymandelate synthase | Amycolatopsis orientalis | Intermediate synthesis |

| (S)-mandelate dehydrogenase | Pseudomonas putida | Intermediate synthesis |

| Benzoylformate decarboxylase | Pseudomonas putida | Intermediate synthesis |

| Aldehyde dehydrogenase | Saccharomyces cerevisiae | Final oxidation to acid |

| Data sourced from references nih.govresearchgate.net |

This multi-enzyme strategy highlights a sophisticated method for producing aromatic acids that could be adapted for this compound. nih.govresearchgate.net The use of biocatalysts like oxygenases could also be explored for selective hydroxylation and subsequent functionalization of precursors. nih.gov Enzymes have been successfully employed to create complex stereochemical structures in a straightforward manner, which would otherwise require laborious protection and deprotection steps in conventional synthesis. mdpi.com

Green Chemistry Principles and Sustainable Synthesis Paradigms

Green chemistry principles are fundamental to developing sustainable and environmentally benign chemical processes. jocpr.comnih.gov These principles advocate for maximizing the incorporation of all materials used in the process into the final product (atom economy), using safer solvents, and improving energy efficiency. nih.govnih.gov Historically, the efficiency of chemical reactions was measured by percentage yield, but concepts like atom economy and the E-factor (environmental factor) now provide a more complete picture by quantifying waste generation. nih.gov For fine chemicals and pharmaceuticals, it is not uncommon for 5 to 100 kilograms of waste to be produced for every kilogram of product, highlighting the urgent need for greener synthetic routes. nih.gov

Solvent-Free and Aqueous Reaction Environments

A key tenet of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. The ideal "green" solvent is water, though solvent-free reactions represent the best-case scenario. nih.gov In the synthesis of related compounds, such as 3-nitro-4-methoxybenzoic acid, advancements have been made to replace environmentally harmful halogenated hydrocarbon solvents with aqueous systems. google.com One improved process utilizes a concentrated nitric acid solution, which not only acts as the nitrating agent but also as the solvent, thereby eliminating the need for a separate organic solvent and simplifying the process. google.com Similarly, syntheses starting from materials like methyl paraben have been optimized to use water for work-up, with the aqueous waste being neutralized to a pH of 7-8 before disposal. researchgate.net These examples demonstrate a clear trend toward minimizing organic solvent use in the production of substituted benzoic acids.

Renewable Feedstocks and Atom-Economy Considerations

Renewable Feedstocks

The use of renewable feedstocks is a cornerstone of sustainable chemistry, aiming to replace finite petrochemical resources with bio-based starting materials. nih.gov L-tyrosine and L-phenylalanine, both bio-based amino acids, have been established as viable starting materials for the microbial synthesis of 4-hydroxybenzoic acid and benzoic acid, respectively. nih.govresearchgate.net This approach offers a sustainable pathway to aromatic acids. nih.gov

Another relevant example is the synthesis of 4-methoxybenzoic acid (p-anisic acid) from anethole (B165797), a natural compound extracted from plants like anise and fennel. google.com A patented process describes the conversion of this herbal anethole into 4-methoxybenzoic acid via ozonolysis, yielding a high-purity product suitable for the food and cosmetics industries. google.com The direct precursor to the "vanillyl" part of this compound is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which is widely produced from lignin (B12514952), a major component of wood and a vast renewable resource. This establishes a strong precedent for sourcing the core chemical structure from sustainable feedstocks.

Atom-Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting reactant atoms into the desired product. primescholars.comjocpr.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful. jocpr.comnih.gov In contrast, substitutions and eliminations often generate significant byproducts, leading to poor atom economy. nih.gov

The table below compares different reaction types based on their atom economy.

| Reaction Type | Atom Economy | Description |

| Rearrangement | 100% | All atoms of the reactant are incorporated into the product. primescholars.com |

| Addition (e.g., Diels-Alder) | 100% | All atoms from the reactants are integrated into the final product. jocpr.com |

| Substitution | < 100% | A portion of the reactant molecules becomes waste products. primescholars.com |

| Elimination | < 100% | Atoms are removed from a molecule, forming a byproduct and resulting in waste. nih.gov |

| Data sourced from references primescholars.comjocpr.comnih.gov |

Total and Semisynthesis of Related Natural Product Cores

Substituted benzoic acids serve as crucial building blocks, or cores, for the synthesis of more complex molecules, including numerous natural products and pharmaceuticals. While this compound itself is not a widely recognized natural product core, its structural elements are present in many biologically active compounds.

A relevant example of a complex molecule built from a similar core is the drug Bosutinib, a tyrosine kinase inhibitor. A novel synthesis for Bosutinib was developed starting from 3-methoxy-4-hydroxybenzoic acid. mdpi.com This multi-step process involves esterification, alkylation, nitration, reduction, and a series of cyclization and amination reactions to construct the final complex structure. mdpi.com The use of an inexpensive and readily available benzoic acid derivative as the starting material makes the synthesis more cost-effective and viable for industrial production. mdpi.com This demonstrates the strategic importance of simple aromatic acid cores in the total or semisynthesis of high-value pharmaceutical compounds.

Chemical Reactivity, Mechanistic Insights, and Advanced Transformations of 3 2 Hydroxyethoxy 4 Methoxybenzoic Acid

Comprehensive Studies on Carboxylic Acid Functionality Reactions

The carboxylic acid group is a primary site of reactivity in 3-(2-Hydroxyethoxy)-4-methoxybenzoic acid. Its chemical behavior is influenced by the electronic effects of the methoxy (B1213986) and hydroxyethoxy substituents on the aromatic ring. These reactions are fundamental to the synthesis of various derivatives, such as esters and amides, which can serve as valuable intermediates in medicinal chemistry and materials science.

Amidation and Esterification Mechanisms and Kinetics

Amidation

The conversion of the carboxylic acid moiety of this compound into an amide is a crucial transformation. This reaction typically proceeds through the activation of the carboxyl group to enhance its electrophilicity, followed by nucleophilic attack by an amine. Common activating agents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), and phosphonium-based reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP). nih.govresearchgate.net

The mechanism using DCC involves the initial formation of a highly reactive O-acylisourea intermediate. The amine then attacks the carbonyl carbon of this intermediate, leading to the formation of a tetrahedral intermediate which subsequently collapses to yield the amide and N,N'-dicyclohexylurea as a byproduct. Research on the closely related vanillic acid has shown that these coupling reactions can be carried out efficiently at room temperature over 24 to 48 hours, with yields varying based on the specific amine and coupling agent used. nih.govresearchgate.netnih.gov For instance, amides of vanillic acid have been synthesized with yields ranging from 28% to over 86%. nih.gov

| Coupling Reagent | Amine | Solvent | Reaction Time | Typical Yield Range |

|---|---|---|---|---|

| Dicyclohexylcarbodiimide (B1669883) (DCC) | Various primary/secondary amines | Dichloromethane (CH₂Cl₂) | 24 - 48 hours | 28% - 87% |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) | Various primary/secondary amines | Not specified | Not specified | 43% - 91% researchgate.net |

Esterification

Esterification of this compound can be accomplished through several established methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. This is an equilibrium-limited process, and high yields are often achieved by using a large excess of the alcohol or by removing the water formed during the reaction. youtube.com

Alternative methods provide milder conditions or improved efficiency. One such approach is the reaction with a halocarbon in the presence of a non-quaternizable tertiary amine, which has been successfully applied to other hydroxybenzoic acids. google.com Furthermore, the use of solid acid catalysts, such as orthophosphoric acid-modified Montmorillonite K10 clay, offers a solvent-free option for the esterification of substituted benzoic acids, accommodating both electron-donating and electron-withdrawing groups. ijstr.orgepa.gov

The mechanism of acid-catalyzed esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule regenerate the acid catalyst and yield the final ester product. youtube.com

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Equilibrium reaction; requires excess alcohol or water removal. | youtube.com |

| Alkylation | Halocarbon (e.g., Benzyl (B1604629) Chloride), Tertiary Amine | Forms ester under relatively mild conditions. | google.com |

| Solid Acid Catalysis | Alcohol, Modified Montmorillonite K10 | Solvent-free conditions, catalyst is reusable. | ijstr.orgepa.gov |

Controlled Reduction and Decarboxylation Pathways

Controlled Reduction

The carboxylic acid group can be selectively reduced to a primary alcohol, yielding (3-(2-hydroxyethoxy)-4-methoxyphenyl)methanol. This transformation typically requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄). However, milder and more selective methods, particularly electrochemical approaches, have been explored for benzoic acid and its derivatives. researchgate.netox.ac.uk

Cyclic voltammetry studies on substituted benzoic acids show that reduction often proceeds via a CE mechanism, where a chemical step (dissociation of the acid) precedes the electron transfer to the proton. researchgate.netox.ac.uk Electrochemical reduction of benzoic acid esters using water as a hydrogen source has also been demonstrated to produce the corresponding benzyl alcohols, highlighting a greener alternative to traditional metal hydrides. rsc.org

Decarboxylation

Removal of the carboxyl group via decarboxylation transforms the benzoic acid derivative into a substituted phenol (B47542) ether. The decarboxylation of aromatic carboxylic acids is often challenging and may require harsh conditions. nih.gov Traditional methods include the copper-quinoline reaction and the Schmidt reaction, though yields can be variable. cdnsciencepub.com

Modern catalytic systems offer more controlled pathways. Heterogeneous catalysis using solid catalysts at high temperatures (300–600°C) can effect decarboxylation. google.com Milder, metal-catalyzed protocols have also been developed. For instance, copper-catalyzed decarboxylation can proceed under microwave irradiation, while silver salts can facilitate deutero-decarboxylation under mild conditions. organic-chemistry.orgresearchgate.net A recent advance involves using bimetallic iron-ruthenium nanoparticles on a supported ionic liquid phase, which enables the selective decarboxylation of hydroxybenzoic acid derivatives under a hydrogen atmosphere. nih.gov A photoinduced decarboxylative hydroxylation of benzoic acids to phenols has also been achieved at room temperature using copper catalysis, although this transforms the carboxyl group rather than simply removing it. nih.gov The choice of method depends significantly on the electronic nature of the substituents on the aromatic ring. cdnsciencepub.com

| Method | Catalyst/Reagent | Conditions | Key Features | Reference |

|---|---|---|---|---|

| Schmidt Reaction | Hydrazoic acid (HN₃) | Acidic | Variable yields, sensitive to substituents. | cdnsciencepub.com |

| Heterogeneous Catalysis | Solid catalyst (e.g., ZnO/Al₂O₃) | 300-600°C | High temperature, suitable for continuous operation. | google.com |

| Copper-Catalyzed | Copper(I) oxide / 1,10-phenanthroline | Microwave irradiation | Rapid reaction times (5-15 min). | organic-chemistry.org |

| Bimetallic Nanoparticles | Fe₂₅Ru₇₅@SILP+IL-NEt₂ | Hydrogen atmosphere | High selectivity and stability. | nih.gov |

Reactivity Profiles of the Hydroxyethoxy Group

The terminal primary alcohol of the hydroxyethoxy side chain offers a second distinct site for chemical modification, enabling the synthesis of more complex molecules through selective alkylation, acylation, or cyclization reactions.

Selective Alkylation and Acylation Processes

Selective Alkylation

Alkylation of the primary hydroxyl group in this compound would convert it into an ether. This transformation is typically achieved by reacting the alcohol with an alkyl halide or sulfate (B86663) in the presence of a base. alfa-chemistry.com The primary challenge in this reaction is selectivity. To prevent the acidic proton of the carboxylic acid from interfering with the base, it is often necessary to first protect the carboxylic acid group, for example, by converting it to an ester. Following protection, the hydroxyl group can be deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to displace the halide from the alkylating agent.

Selective Acylation

Acylation of the primary alcohol functionality results in the formation of an ester. This reaction can be performed using various acylating agents, such as acyl chlorides or acid anhydrides. youtube.commdpi.com The reaction is often catalyzed by a weak base, like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), which serves to activate the acylating agent and neutralize the acidic byproduct. mdpi.com To achieve selective acylation of the primary alcohol without involving the carboxylic acid group, careful control of reaction conditions is essential. Alternatively, the carboxylic acid can be protected prior to acylation. Efficient and selective acetylation of primary alcohols in the presence of other functional groups has been demonstrated using catalysts like copper(II) nitrate. tandfonline.com

| Reagent Class | Example | Typical Conditions | Reference |

|---|---|---|---|

| Acyl Halide | Acetyl Chloride | Presence of a weak base (e.g., pyridine, DMF) | youtube.com |

| Acid Anhydride | Acetic Anhydride | Presence of a base (e.g., NaHCO₃) or acid catalyst | mdpi.com |

| Ester (Transesterification) | Ethyl Acetate | Catalyst (e.g., Cp₂TiCl, solid bases) | nih.gov |

Intramolecular Cyclization and Heterocyclic Ring Formation

The bifunctional nature of this compound, possessing both a hydroxyl and a carboxylic acid group, allows for the possibility of intramolecular cyclization. The most direct pathway would be an intramolecular esterification (lactonization) between the terminal hydroxyl group and the carboxylic acid. This reaction would result in the formation of a medium-sized, eight-membered lactone ring. While the formation of five- and six-membered rings is generally more favorable, the synthesis of larger rings is achievable, often requiring high-dilution conditions to favor the intramolecular process over intermolecular polymerization.

The formation of other heterocyclic structures, such as benzoxazines, typically requires specific arrangements of functional groups on the aromatic ring that are not present in the parent molecule. For example, benzoxazine (B1645224) synthesis often involves the reaction of a phenol, a primary amine, and formaldehyde. researchgate.netnih.gov While this compound is not a phenol, its derivatives could be modified to participate in such cyclizations. Polyphosphoric acid (PPA) is known to promote intramolecular cyclization reactions of substituted benzoic acids, which could potentially lead to heterocyclic systems under forcing conditions. beilstein-journals.org

Aromatic Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the benzene (B151609) ring in this compound towards substitution is governed by the electronic and steric effects of its three substituents: the carboxylic acid, the methoxy group, and the hydroxyethoxy group.

Aromatic Electrophilic Substitution (EAS)

In electrophilic aromatic substitution, the directing effects of the existing substituents determine the position of the incoming electrophile. The substituents on the ring are:

-COOH (at C1): A deactivating, meta-directing group.

-O-CH₂CH₂OH (at C3): An activating, ortho, para-directing group.

-OCH₃ (at C4): A strongly activating, ortho, para-directing group.

The two ether-linked substituents (-OCH₃ and -OCH₂CH₂OH) are powerful activating groups that direct incoming electrophiles to the positions ortho and para to themselves. The carboxylic acid group is deactivating and directs to the meta position. The cumulative effect of these groups makes the C5 position the most probable site for electrophilic attack. This position is ortho to the strongly activating methoxy group, para to the activating hydroxyethoxy group, and meta to the deactivating carboxylic acid group. The C2 position is also activated (ortho to the hydroxyethoxy group) but is meta to the stronger activating methoxy group. The C6 position is sterically hindered by the adjacent carboxylic acid. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield predominantly the 5-substituted product.

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -COOH | Deactivating | Meta |

| -OCH₃ | Activating | Ortho, Para |

| -OR (e.g., -OCH₂CH₂OH) | Activating | Ortho, Para |

Aromatic Nucleophilic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) is a fundamentally different process from EAS. It requires two key features on the aromatic ring: a good leaving group (typically a halide) and one or more strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These electron-withdrawing groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. libretexts.org

The compound this compound does not meet these criteria. It lacks a suitable leaving group on the aromatic ring. Furthermore, its substituents (-OCH₃ and -OCH₂CH₂OH) are electron-donating, which destabilize the negatively charged intermediate required for an SNAr mechanism. The carboxylic acid group is electron-withdrawing, but its effect is insufficient to activate the ring for this type of reaction in the absence of a leaving group. Consequently, this compound is not expected to undergo nucleophilic aromatic substitution under standard conditions. masterorganicchemistry.com

Advanced Oxidation and Reduction Chemistry

The chemical reactivity of this compound is largely governed by its functional groups: the carboxylic acid, the ether linkages, and the aromatic ring. Advanced oxidation and reduction processes can selectively target these sites, leading to a variety of transformation products.

Oxidation Reactions:

Advanced oxidation processes (AOPs) employing highly reactive species like hydroxyl radicals (•OH) can lead to the degradation and mineralization of aromatic compounds. For instance, the oxidation of vanillic acid, a structurally related compound, has been studied using catalytic wet peroxide oxidation (CWPO). scispace.com These studies show that under alkaline conditions (pH 10.5), vanillic acid can be completely converted, yielding hydroxylated dicarboxylic acids such as malic and tartaric acid. scispace.com At a lower pH of 4.0, the primary product is succinic acid. scispace.com It is plausible that this compound would undergo similar ring-opening reactions under AOP conditions.

The oxidation of the side chain is also a feasible pathway. For example, the iron-catalyzed peroxidative oxidation of vanillyl alcohol to vanillic acid proceeds with high selectivity. rsc.orgrsc.org While the target molecule already possesses a carboxylic acid, the ethoxy group presents a potential site for oxidative cleavage. The oxidation of guaiacol (B22219), which shares the methoxyphenol moiety, has been shown to produce products like 3,3'-dimethoxy-4,4'-biphenylquinone through radical coupling. nih.gov

Reduction Reactions:

The carboxylic acid group of this compound can be reduced to the corresponding alcohol, 3-(2-hydroxyethoxy)-4-methoxybenzyl alcohol. This transformation is analogous to the reduction of vanillin (B372448) to vanillyl alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). udel.eduaip.org The reduction of vanillic acid to vanillin has been achieved using enzymatic methods, specifically with carboxylic acid reductase from Nocardia, which is an ATP and NADPH-dependent process. nih.gov This suggests that both chemical and biological reduction methods could be applicable.

Below is a table summarizing potential oxidation and reduction reactions based on studies of analogous compounds.

| Reaction Type | Reagents/Conditions (based on analogues) | Potential Products (hypothesized) | Reference |

| Oxidation | |||

| Ring Opening | Catalytic Wet Peroxide Oxidation (CWPO), TS-1 catalyst, H₂O₂ | Malic acid, Tartaric acid, Succinic acid | scispace.com |

| Oxidative Coupling | Peroxidases, H₂O₂ | Biphenyl derivatives | nih.gov |

| Reduction | |||

| Carboxylic Acid to Alcohol | Sodium Borohydride (NaBH₄) | 3-(2-Hydroxyethoxy)-4-methoxybenzyl alcohol | udel.eduaip.org |

| Carboxylic Acid to Aldehyde | Nocardia carboxylic acid reductase, ATP, NADPH | 3-(2-Hydroxyethoxy)-4-methoxybenzaldehyde | nih.gov |

This table presents hypothesized reactions for this compound based on documented transformations of structurally similar compounds.

Detailed Reaction Mechanism Elucidation via Spectroscopic and Computational Approaches

Understanding the reaction mechanisms of this compound at a molecular level requires a combination of spectroscopic and computational methods. While direct studies on this specific molecule are not widely available, insights can be drawn from research on its structural relatives, such as vanillic acid and guaiacol.

Spectroscopic Approaches:

Spectroscopic techniques are crucial for identifying intermediates and final products, thereby piecing together reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation of reaction products. For instance, in the reduction of vanillin, the disappearance of the aldehyde proton signal and the appearance of signals corresponding to the hydroxymethyl group in the ¹H NMR spectrum confirm the conversion to vanillyl alcohol. researchgate.net Similar monitoring could be applied to the reduction of this compound.

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying transient intermediates and final products in complex reaction mixtures. In the peroxidase-catalyzed oxidation of guaiacol, LC-APCI/MS was used to identify the dimeric product, 3,3'-dimethoxy-4,4'-biphenylquinone, which was crucial for confirming the radical-mediated reaction mechanism. nih.gov

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can track changes in functional groups. For example, in studies of vanillic acid, IR spectroscopy has been used to characterize the hydrogen-bonded dimer structures in solution, which can influence reactivity. researchgate.net

Computational Approaches:

Density Functional Theory (DFT) and other computational methods provide deep mechanistic insights by modeling reaction pathways, calculating activation energies, and predicting spectroscopic properties.

Reaction Pathway Modeling: Computational studies on the oxidation of guaiacol have elucidated the thermochemistry of different reaction pathways, including demethylation and the formation of ortho-quinone. nih.govtandfonline.com These studies indicate that the dissociation of the methoxy group's O-C bond is energetically more favorable than the cleavage of the phenolic O-H bond. nih.govtandfonline.com Similar calculations for this compound could predict the most likely sites of radical attack and the subsequent reaction steps.

Spectroscopic Prediction: Theoretical calculations are often used to predict NMR chemical shifts, IR vibrational frequencies, and electronic transition energies. For vanillic acid, DFT calculations have been used to assign experimental IR and electronic spectra and to determine the most stable conformers. researchgate.netnih.gov Such computational support would be essential for accurately identifying reaction intermediates of this compound.

Molecular Properties and Reactivity Descriptors: Computational analysis can provide insights into the electronic properties that govern reactivity. For substituted benzoic acids, DFT has been used to calculate descriptors like the Fukui function to predict how substituents influence acidity and reactivity. scilit.com Molecular electrostatic potential (MEP) calculations have been employed to understand intermolecular interactions, such as in the cocrystallization of vanillic acid. rsc.org

The table below summarizes key spectroscopic and computational data that would be relevant for elucidating the reaction mechanisms of this compound, based on findings for analogous compounds.

| Analytical Technique | Key Findings for Analogous Compounds | Relevance for Mechanistic Elucidation | Reference |

| ¹H and ¹³C NMR | Identification of functional group transformations (e.g., aldehyde to alcohol in vanillin reduction). | Structural confirmation of starting materials, intermediates, and final products. | researchgate.net |

| LC-MS | Identification of dimeric products in guaiacol oxidation. | Detection of transient species and complex product mixtures in oxidation reactions. | nih.gov |

| FTIR/Raman | Characterization of hydrogen bonding and C=O stretching frequencies in vanillic acid. | Probing intermolecular interactions and changes in key functional groups during reaction. | researchgate.net |

| DFT Calculations | Calculation of bond dissociation energies (BDEs) for guaiacol, showing preferential O-C bond cleavage. | Predicting the most likely reaction pathways and sites of initial attack. | nih.govtandfonline.com |

| DFT Calculations | Prediction of stable conformers and assignment of spectroscopic data for vanillic acid. | Aiding in the identification of experimentally observed species and understanding their stability. | researchgate.netnih.gov |

This table illustrates the application of various techniques to compounds structurally related to this compound and their importance in mechanistic studies.

Design, Synthesis, and Structural Features of 3 2 Hydroxyethoxy 4 Methoxybenzoic Acid Derivatives and Analogs

Rational Design Principles for Structural Modification and Functionalization

The rational design of derivatives of 3-(2-hydroxyethoxy)-4-methoxybenzoic acid is guided by the strategic modification of its inherent functional groups: the carboxylic acid, the terminal hydroxyl group on the ethoxy side chain, and the aromatic ring. These modifications are aimed at fine-tuning the molecule's physicochemical properties for specific applications, such as in crystal engineering or the development of biologically active agents. researchgate.netresearchgate.netunimas.my

One primary design principle involves leveraging non-covalent interactions, particularly hydrogen bonding, to control the assembly of molecules in the solid state. The parent molecule contains both hydrogen bond donors (hydroxyl and carboxylic acid groups) and acceptors (ether, carbonyl, and hydroxyl oxygens), making it an ideal building block for creating predictable supramolecular architectures. researchgate.net The design of new crystal structures is a significant area of focus in chemistry, with the goal of preparing crystalline materials with predictable architectures and properties. researchgate.net

Functionalization strategies often target the carboxylic acid and hydroxyl groups. The carboxylic acid can be converted into esters or amides to alter solubility, lipophilicity, and biological interactions. The terminal hydroxyl group offers another site for esterification or etherification, enabling the attachment of various molecular fragments or linkage to polymer chains.

Modification of the aromatic ring through electrophilic substitution is another key design avenue. The existing methoxy (B1213986) and hydroxyethoxy groups are electron-donating and act as ortho-, para- directors, influencing the position of incoming substituents. masterorganicchemistry.commasterorganicchemistry.com This allows for the controlled introduction of other functional groups onto the benzene (B151609) ring to modulate electronic properties and steric profile.

Synthesis and Characterization of Novel Ester and Amide Derivatives

The synthesis of ester and amide derivatives of this compound leverages standard organic chemistry transformations targeting the carboxylic acid function. These derivatives are crucial for expanding the chemical space and exploring new applications.

Amide Derivatives: Amide synthesis can be achieved through various coupling methods. A notable example is the synthesis of hydrazide derivatives. For instance, the precursor aldehyde, 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde (B1306406), readily reacts with benzohydrazide (B10538) in an ethanolic solution to form the corresponding N'-[(E)-4-(2-hydroxyethoxy)-3-methoxybenzylidene]benzohydrazide. researchgate.net This Schiff base reaction is a common method for creating amide-like linkages. researchgate.netunimas.my The general approach for the acid involves activating the carboxyl group (e.g., with thionyl chloride to form an acyl chloride) followed by reaction with a desired amine or hydrazine.

Ester Derivatives: Esterification is typically performed under acidic conditions (Fischer esterification) by refluxing the carboxylic acid with an alcohol in the presence of a catalyst like sulfuric acid. rasayanjournal.co.in Alternatively, the reaction of the carboxylate salt with an alkyl halide can yield the desired ester. A more controlled method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), which facilitates ester formation at room temperature by activating the carboxylic acid. rasayanjournal.co.in

The table below summarizes a synthesized amide derivative of the closely related aldehyde precursor.

| Derivative Type | Derivative Name | Synthesis Method | Key Characterization Findings | Reference |

|---|---|---|---|---|

| Amide (Hydrazone) | N′-[(E)-4-(2-Hydroxyethoxy)-3-methoxybenzylidene]benzohydrazide monohydrate | Condensation reaction of 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde and benzohydrazide. | Structure confirmed by single-crystal X-ray diffraction. The molecule exhibits significant intramolecular and intermolecular hydrogen bonding, stabilizing the conformation and crystal lattice. | researchgate.net |

Ether and Aromatic Ring Substituent Variations

Variations in the ether linkage and substituents on the aromatic ring significantly impact the electronic and steric properties of this compound derivatives.

The methoxy group (–OCH₃) and the hydroxyethoxy group (–OCH₂CH₂OH) attached to the benzene ring are both classified as activating groups in electrophilic aromatic substitution. masterorganicchemistry.commasterorganicchemistry.com They donate electron density to the ring via resonance, making the ring more nucleophilic and increasing the rate of reaction compared to unsubstituted benzene. masterorganicchemistry.com Both groups are ortho-, para- directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. masterorganicchemistry.com

In the parent compound, the substituents are at positions 3 and 4. Position 1 is the carboxylic acid. This leaves positions 2, 5, and 6 available for substitution.

The powerful para-directing effect of the C4-methoxy group strongly activates the C1 and C5 positions.

The C3-hydroxyethoxy group directs ortho (to C2 and C4) and para (to C6).

The combined influence of these groups means that electrophilic substitution will preferentially occur at the most activated and sterically accessible positions, primarily position 5. Careful analysis is required as the directing effects can be competitive. msu.edu

Variations can be synthetically introduced, for example, by starting with different substituted phenols before the introduction of the ethoxy and carboxylic acid functionalities. The length and functionality of the ether chain can also be varied by using different epoxides or diols in the initial synthesis.

Oligomeric and Polymeric Derivatives: Synthesis and Architectures

The bifunctional nature of this compound, possessing both a carboxylic acid and a terminal hydroxyl group, makes it a suitable monomer for the synthesis of oligomeric and polymeric derivatives.

Polycondensation: Polyesters can be synthesized via polycondensation reactions. The self-condensation of this compound would lead to a polyester (B1180765) where the hydroxyl group of one monomer forms an ester linkage with the carboxylic acid of another. This process typically requires high temperatures and the removal of water to drive the reaction to completion. The resulting polymer would feature the substituted benzene ring as a repeating unit in the backbone. Similarly, if the hydroxyl group is first converted to an amine, polyamides could be synthesized.

Supramolecular Oligomers: In the solid state, related molecules like 2-hydroxy-3-methoxybenzoic acid are known to form dimeric structures through strong intermolecular hydrogen bonds between the carboxylic acid groups of two separate molecules. researchgate.net This self-assembly into a defined, non-covalently linked oligomer is a key aspect of its crystal structure. It is highly probable that this compound and its derivatives also form such supramolecular architectures, stabilized by a network of hydrogen bonds. researchgate.net

Coordination Polymers: The carboxylic acid functionality can also be used to coordinate with metal ions, opening the possibility of forming metal-organic frameworks (MOFs) or coordination polymers. Research on the related 2-(2-hydroxy-4-methoxybenzoyl)benzoic acid derivatives with Group 4 metal alkoxides demonstrates the capacity of such ligands to form complex coordination compounds, which can serve as precursors to advanced materials. osti.gov

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

A combination of advanced spectroscopic and diffraction methods is indispensable for the unambiguous structural elucidation and characterization of this compound and its derivatives. jchps.com

The table below presents crystal data for a representative derivative, illustrating the detailed structural information obtainable from X-ray diffraction.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₈N₂O₄·H₂O |

| Formula Weight | 332.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.924 (2) |

| b (Å) | 11.936 (3) |

| c (Å) | 14.890 (4) |

| β (°) | 104.003 (4) |

| Volume (ų) | 1711.5 (7) |

| Z (molecules/unit cell) | 4 |

Spectroscopic Techniques: Spectroscopy is a powerful suite of tools used to analyze and identify chemical species at the molecular level. jchps.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most informative techniques for structural elucidation in solution. jchps.comsemanticscholar.org

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons, the methoxy (–OCH₃) protons, the two methylene (B1212753) (–CH₂–) groups of the ethoxy chain, and the acidic proton of the carboxyl group.

¹³C NMR: Shows the number of chemically distinct carbon atoms. Signals would correspond to the aromatic carbons, the methoxy carbon, the ethoxy carbons, and the carbonyl carbon of the carboxylic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. mdpi.com For the title compound and its derivatives, key vibrational bands would include:

A broad O–H stretch from the carboxylic acid and alcohol groups.

C–H stretches from the aromatic ring and alkyl chain.

A strong C=O stretch from the carboxylic acid.

C–O stretches from the ether and alcohol functionalities.

C=C stretches from the aromatic ring. researchgate.net

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition with high accuracy. rasayanjournal.co.injchps.com Fragmentation patterns observed in the mass spectrum can also offer valuable structural information.

The following table summarizes the application of these techniques for characterization.

| Technique | Information Obtained | Application to Target Compound/Derivatives |

|---|---|---|

| Single-Crystal XRD | Precise 3D molecular structure, bond lengths/angles, crystal packing, intermolecular forces. | Confirms absolute structure and reveals hydrogen bonding networks. researchgate.netresearchgate.net |

| ¹H NMR | Proton environment, chemical shift, spin-spin coupling, integration (proton count). | Identifies and differentiates aromatic, methoxy, and ethoxy protons. researchgate.net |

| ¹³C NMR | Number and type of carbon atoms (sp³, sp², C=O). | Confirms the carbon skeleton of the molecule. |

| FTIR | Presence of functional groups (O-H, C=O, C-O, C=C). | Verifies the presence of carboxylic acid, alcohol, ether, and aromatic moieties. researchgate.netmdpi.com |

| Mass Spectrometry | Molecular weight, elemental formula, fragmentation patterns. | Confirms the mass of the synthesized compound. rasayanjournal.co.injchps.com |

Advanced Analytical Methodologies for the Detection and Quantification of 3 2 Hydroxyethoxy 4 Methoxybenzoic Acid in Research Matrices

High-Resolution Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of 3-(2-Hydroxyethoxy)-4-methoxybenzoic acid, offering powerful tools for separation, identification, and quantification. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are pivotal in research and quality control.

HPLC Method Development and Validation for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and determining the concentration of benzoic acid derivatives. A robust reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. The separation is commonly achieved on a C18 column, which is well-suited for retaining and separating moderately polar compounds like this compound from potential impurities and starting materials.

Method development involves optimizing the mobile phase composition, which usually consists of a mixture of an aqueous solvent (often with an acid modifier like formic or phosphoric acid to ensure the analyte is in its protonated form) and an organic solvent such as methanol (B129727) or acetonitrile. vu.edu.aunih.gov A gradient elution program, where the proportion of the organic solvent is increased over time, is often employed to ensure efficient separation and sharp peak shapes. Detection is typically performed using a photodiode array (PDA) or UV detector set at a wavelength where the analyte exhibits maximum absorbance. colab.wslongdom.org

Validation of the developed HPLC method is conducted in accordance with International Council for Harmonisation (ICH) guidelines to ensure its reliability and suitability for its intended purpose. scispace.com This process involves assessing several key parameters:

Linearity: Establishes the relationship between the concentration of the analyte and the detector response. A linear relationship is typically observed over a specific concentration range, confirmed by a high correlation coefficient (r² ≥ 0.999). nih.govresearchgate.net

Precision: Measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), with results expressed as the relative standard deviation (%RSD), which should typically be below 2%. nih.govcolab.ws

Accuracy: Determines the closeness of the test results to the true value. It is often evaluated by spiking a sample with a known quantity of the analyte and calculating the percentage recovery. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. colab.wslongdom.org

Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. scispace.com

Table 1: Typical HPLC Method Parameters and Validation Summary

| Parameter | Typical Conditions / Acceptance Criteria |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) colab.wsresearchgate.net |

| Mobile Phase | Gradient of water (with 0.1% formic or phosphoric acid) and methanol/acetonitrile vu.edu.aunih.gov |

| Flow Rate | 1.0 mL/min longdom.org |

| Detection | UV/PDA at ~230-254 nm colab.wslongdom.org |

| Linearity (r²) | ≥ 0.999 nih.govresearchgate.net |

| Precision (%RSD) | < 2% nih.govcolab.ws |

| Accuracy (Recovery %) | 98-102% |

| LOD | Typically in the sub-µg/mL range colab.ws |

| LOQ | Typically in the low µg/mL range colab.ws |

GC and SFC Applications for Specific Derivatives

Gas Chromatography (GC) can be employed for the analysis of this compound, although it typically requires a derivatization step. Due to the compound's polarity and the presence of carboxylic acid and hydroxyl groups, it is not sufficiently volatile for direct GC analysis. Derivatization, such as trimethylsilylation (TMS), converts these polar functional groups into less polar, more volatile TMS ethers and esters, making the molecule suitable for GC separation. nist.gov The analysis is performed on a non-polar capillary column, and detection is commonly achieved using a flame ionization detector (FID) or a mass spectrometer (MS). nih.gov

Supercritical Fluid Chromatography (SFC) is a powerful alternative that bridges the gap between GC and HPLC. shimadzu.com It uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. SFC is particularly advantageous for separating polar compounds and can often be used without the need for derivatization. Its low viscosity and high diffusivity result in faster separations and higher efficiency compared to HPLC. shimadzu.com The technique is considered a "green" technology due to the reduced use of organic solvents. shimadzu.com For a compound like this compound, SFC can offer rapid, high-resolution separations, making it suitable for high-throughput screening and purification. chromservis.bg

Mass Spectrometric Techniques for Identification and Trace Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural analysis and sensitive detection of this compound. When coupled with chromatographic separation, it provides unparalleled specificity and sensitivity.

LC-MS/MS and HRMS for Structural Confirmation and Elucidation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification and structural confirmation. In this technique, the analyte is first separated by HPLC and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization source for this type of molecule, and it can be operated in either positive or negative ion mode. For benzoic acid derivatives, negative ion mode is often preferred, as the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion. nih.gov

In the tandem MS (MS/MS) setup, this precursor ion is selected and subjected to collision-induced dissociation (CID), causing it to fragment in a predictable manner. The resulting product ions are specific to the structure of the molecule. By monitoring specific precursor-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), analysts can achieve exceptional selectivity and sensitivity for quantification, even in complex matrices. vu.edu.au

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm. This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is a powerful tool for confirming the identity of the compound and for elucidating the structure of unknown impurities or metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide detailed information about the molecular framework of this compound.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Key expected signals for this compound would include:

Singlets for the aromatic protons, with chemical shifts indicative of their position on the benzene (B151609) ring.

A singlet for the methoxy (B1213986) (-OCH₃) group protons.

Triplets for the ethoxy (-OCH₂CH₂OH) group protons, showing their coupling to each other.

Broad singlets for the hydroxyl (-OH) and carboxylic acid (-COOH) protons, which are often exchangeable.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. researchgate.net The DEPT (Distortionless Enhancement by Polarization Transfer) experiment can further distinguish between CH, CH₂, and CH₃ groups. core.ac.uk The chemical shifts of the carbon signals confirm the presence of the carboxylic acid carbonyl, the aromatic carbons, the methoxy carbon, and the ethoxy carbons. The precise chemical shifts are highly sensitive to the substitution pattern on the aromatic ring, allowing for clear differentiation between isomers. researchgate.net NMR is also used to assess the purity of a sample, as the presence of impurities will give rise to additional signals in the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | ~6.9 - 7.6 | ~112 - 125 |

| Aromatic C-COOH | - | ~124 |

| Aromatic C-OR | - | ~148 - 152 |

| -OCH₃ | ~3.9 | ~56 |

| -OCH₂CH₂OH | ~4.2 (t) | ~70 |

| -OCH₂CH₂OH | ~3.9 (t) | ~61 |

| -COOH | ~12-13 (broad s) | ~167 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Spectrophotometric and Electrochemical Methods for Specific Applications

While chromatography and NMR provide detailed structural and quantitative information, spectrophotometric and electrochemical methods can be useful for specific, often simpler, applications.

UV-Visible Spectrophotometry can be used for the quantitative analysis of this compound in solutions where it is the primary absorbing species. The aromatic ring of the molecule results in strong UV absorbance. A calibration curve based on Beer's Law can be constructed by measuring the absorbance of standard solutions at the wavelength of maximum absorbance (λmax), allowing for the determination of the concentration in unknown samples.

Electrochemical methods , such as cyclic voltammetry, could potentially be developed for the detection of this compound. The phenolic hydroxyl group on the aromatic ring is susceptible to electrochemical oxidation. The potential at which this oxidation occurs can be used for identification, and the resulting current can be related to the concentration of the analyte. These methods can be highly sensitive and are amenable to miniaturization for sensor applications.

Sample Preparation and Matrix Effects in Diverse Research Contexts

The accurate detection and quantification of this compound in various research matrices are critically dependent on robust sample preparation methodologies. The primary goals of sample preparation are to extract the analyte of interest from a complex biological or environmental matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of a specific sample preparation technique is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, the required sensitivity and selectivity of the analytical method, and the desired sample throughput.

In the context of analyzing this compound, which is a polar and acidic compound, several common sample preparation techniques are employed, including protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Each of these methods has distinct advantages and disadvantages concerning recovery, purity of the extract, and the potential for matrix effects.

Protein Precipitation (PPT)

Protein precipitation is a straightforward and widely used method for the rapid removal of proteins from biological samples such as plasma and serum. This technique typically involves the addition of an organic solvent, like acetonitrile or methanol, to the sample, which denatures and precipitates the proteins.

Advantages: The primary benefits of PPT are its simplicity, speed, and low cost. It is particularly well-suited for high-throughput screening applications where a large number of samples need to be processed quickly.

Disadvantages: A significant drawback of PPT is its non-selective nature. While it effectively removes large protein molecules, it often leaves behind a substantial amount of other endogenous matrix components, such as phospholipids and salts. These residual components are a major source of matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis, potentially leading to ion suppression or enhancement and compromising the accuracy and precision of the analytical results.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic sample cleanup technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous phase can be adjusted to optimize the partitioning of the acidic analyte, this compound, into the organic phase.

Advantages: LLE can provide cleaner extracts compared to PPT, as it can selectively extract the analyte of interest while leaving many interfering substances in the aqueous phase. It is a versatile technique with a wide range of solvent choices to optimize selectivity.

Disadvantages: LLE is generally more time-consuming and labor-intensive than PPT. It also involves the use of larger volumes of organic solvents, which can have environmental and safety implications. The efficiency of the extraction can be influenced by factors such as the partition coefficient of the analyte, the pH of the sample, and the potential for emulsion formation.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and efficient sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away. For an acidic compound like this compound, various SPE sorbents can be employed, including reversed-phase (e.g., C18), mixed-mode, and ion-exchange sorbents.

Advantages: SPE offers the highest degree of sample cleanup among the common techniques, leading to significantly reduced matrix effects. It allows for the selective isolation and concentration of the analyte, resulting in improved sensitivity and specificity of the analytical method. The process can also be automated for high-throughput applications.

Disadvantages: Method development for SPE can be more complex and time-consuming compared to PPT and LLE. The cost per sample is also generally higher due to the expense of the SPE cartridges.

Matrix Effects in Diverse Research Matrices

Matrix effects are a significant challenge in quantitative bioanalysis, particularly when using sensitive detection techniques like electrospray ionization-mass spectrometry (ESI-MS). These effects arise from co-eluting endogenous components of the sample matrix that can alter the ionization efficiency of the target analyte, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). The extent of matrix effects is highly dependent on the complexity of the sample matrix and the cleanliness of the final extract.

Plasma and Serum: These are complex biological matrices containing a high concentration of proteins, lipids, salts, and other small molecules. Without adequate sample cleanup, significant ion suppression is often observed.

Urine: While generally less complex than plasma in terms of protein content, urine can contain high concentrations of salts and urea, which can also cause matrix effects. The composition of urine can also vary significantly depending on factors such as diet and hydration status.

Tissue Homogenates: The analysis of tissue samples presents unique challenges due to their high lipid and protein content. Extensive sample preparation, often involving homogenization followed by a combination of extraction and cleanup steps, is necessary to minimize matrix effects.

The following table provides a comparative overview of the expected performance of different sample preparation techniques for the analysis of a hypothetical acidic metabolite, similar in properties to this compound, in plasma.

| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Overall Performance |

| Protein Precipitation (Acetonitrile) | 85 - 95 | 40 - 60 (Suppression) | Fast, but prone to significant matrix effects. |

| Liquid-Liquid Extraction (Ethyl Acetate) | 70 - 85 | 15 - 30 (Suppression) | Good cleanup, but more labor-intensive. |

| Solid-Phase Extraction (Mixed-Mode) | > 90 | < 15 (Suppression/Enhancement) | Excellent cleanup and recovery, ideal for sensitive assays. |

This table presents illustrative data based on typical performance for acidic analytes in plasma and is not based on experimental data for this compound.

To mitigate matrix effects, several strategies can be employed during method development. These include optimizing the chromatographic separation to separate the analyte from interfering matrix components, using a more effective sample preparation technique to obtain cleaner extracts, and employing a stable isotope-labeled internal standard that can co-elute with the analyte and compensate for ionization variations. Careful validation of the analytical method, including a thorough assessment of matrix effects across different sources of the biological matrix, is essential to ensure the reliability of the quantitative data.

Non Pharmacological Applications and Material Science Contributions of 3 2 Hydroxyethoxy 4 Methoxybenzoic Acid

Role as a Monomer and Building Block for Advanced Polymeric Materials

As a bifunctional monomer, 3-(2-Hydroxyethoxy)-4-methoxybenzoic acid serves as a foundational component for creating high-performance, often bio-based, polymers. Its structure is derived from vanillic acid, a compound obtainable from lignin (B12514952), which is the second most abundant natural polymer on Earth. This positions polymers made from it as sustainable alternatives to traditional petroleum-based plastics. nih.gov

The primary application of this compound in polymer science is as the direct monomer for the synthesis of poly(ethylene vanillate), or PEV. acs.org The synthesis process begins with vanillic acid, which is modified through a Williamson ether synthesis with 2-chloroethanol (B45725) to produce the this compound monomer. nih.govgoogle.com This monomer then undergoes melt polycondensation, often catalyzed by agents like antimony trioxide (Sb₂O₃) or titanium butoxide (Ti(OBu)₄), to form the high-molecular-weight polyester (B1180765) PEV. nih.gov

Due to its aromatic and aliphatic structure, PEV is considered a promising bio-based alternative to the widely used poly(ethylene terephthalate) (PET), exhibiting similar mechanical and thermal properties. nih.gov

Furthermore, this monomer is utilized in creating copolymers. For instance, it can be copolymerized with poly(ethylene furanoate) (PEF) oligomers to produce poly(ethylene furanoate-co-ethylene vanillate) (PEFV) copolymers. nih.govgoogle.com This copolymerization allows for the creation of new materials with properties intermediate between the two homopolymers.

Table 1: Thermal Properties of Poly(ethylene vanillate) (PEV) This interactive table summarizes key thermal characteristics of PEV as reported in scientific literature.

| Property | Value | Source(s) |

|---|---|---|

| Glass Transition Temperature (Tg) | 83 °C | google.com |

| Melting Temperature (Tm) | 261 °C | google.com |

| Cold Crystallization Temperature (Tcc) | 132 °C | google.com |

The structure of this compound is conducive to designing functional polymers where properties can be intentionally tuned. The properties of PEV, such as its high melting and glass transition temperatures, are attributed to the rigid benzene (B151609) ring in its backbone. nih.govgoogle.com

The ability to create copolymers, such as PEFV, is a key strategy for tuning material properties. nih.gov By varying the ratio of the ethylene (B1197577) vanillate (B8668496) units to ethylene furanoate units, researchers can modulate characteristics like thermal stability, barrier properties, and mechanical strength to suit specific applications, demonstrating a clear pathway from monomer design to functional polymer. nih.govgoogle.com The investigation of poly(alkylene vanillate)s with varying lengths of the alkylene chain has also shown that properties like the glass transition temperature can be systematically adjusted. nih.gov

Utilization in Supramolecular Chemistry and Crystal Engineering

Crystal engineering focuses on designing and synthesizing solid-state structures with predictable architectures and properties. The functional groups on this compound—the carboxylic acid, the ether linkages, and the hydroxyl group—make it and its derivatives excellent candidates for building complex supramolecular assemblies through hydrogen bonding.

A direct derivative, 4-(2-hydroxyethoxy)-3-methoxybenzaldehyde (B1306406), is used to synthesize larger, more complex molecules that demonstrate the principles of crystal engineering. For example, its reaction with benzohydrazide (B10538) produces N′-[(E)-4-(2-Hydroxyethoxy)-3-methoxybenzylidene]benzohydrazide monohydrate. scbt.com X-ray crystal structure analysis of this compound reveals that its conformation and solid-state packing are stabilized by a network of intramolecular and intermolecular hydrogen bonds. These interactions, including those involving a lattice water molecule, guide the molecules to assemble into a defined zigzag suprastructure. scbt.com This highlights how the functional groups, originating from the parent acid, can be used to control molecular architecture in the solid state.

Table 2: Crystal Data for N′-[(E)-4-(2-Hydroxyethoxy)-3-methoxybenzylidene]benzohydrazide monohydrate This table presents crystallographic data for a derivative, showcasing its use in crystal engineering.

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₇H₁₈N₂O₄·H₂O | scbt.com |

| Crystal System | Monoclinic | scbt.com |

| Space Group | P2₁/n | scbt.com |

| a (Å) | 9.924 (2) | scbt.com |

| b (Å) | 11.936 (3) | scbt.com |

| c (Å) | 14.890 (4) | scbt.com |

| β (°) | 104.003 (4) | scbt.com |

Applications in Specialty Chemicals and Intermediate Synthesis